molecular formula C17H16N4O2 B1678857 Nifenazone CAS No. 2139-47-1

Nifenazone

Cat. No. B1678857
CAS RN: 2139-47-1
M. Wt: 308.33 g/mol
InChI Key: BRZANEXCSZCZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifenazone is a drug that has been used as an analgesic for a number of rheumatic conditions . It is also known by its IUPAC name N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide .


Molecular Structure Analysis

Nifenazone has a molecular formula of C17H16N4O2 and a molar mass of 308.341 g/mol . Its structure includes a pyrazole ring attached to a phenyl group and a nicotinamide group . More detailed structural analysis can be found in a study that investigated the solvatochromic, spectral, and geometrical properties of Nifenazone .


Physical And Chemical Properties Analysis

Nifenazone has a molecular weight of 308.341 and a chemical formula of C17H16N4O2 . More detailed physical and chemical properties, such as solvatochromic, spectral, and geometrical properties, have been investigated in a study .

Scientific Research Applications

Antirheumatic Properties

Nifenazone, known commercially as Thylin, has been identified as a potent non-hormonal antirheumatic agent with relatively low toxicity. In animal experiments, it demonstrated analgesic effects comparable to phenazone, with a higher median lethal dose (LD50), indicating a potentially safer profile (Drug and Therapeutics Bulletin, 1964).

Solvatochromic, Spectral, and Geometrical Properties

A study explored the solvatochromic, spectral, and geometrical properties of Nifenazone (NIF) in various solvents. It was found that the chemical properties of Nifenazone are strongly influenced by the polarity of the medium and its hydrogen bonding capability. This suggests that Nifenazone's behavior in different environments can be significant for its effectiveness and stability (Bani-Yaseen & Al-Balawi, 2014).

Neuroprotective and Therapeutic Effects

Several studies have investigated the potential neuroprotective and therapeutic effects of Nizofenone, a related compound to Nifenazone. It has been shown to improve neurological function in mice after traumatic head injury and has been used in clinical trials for its cerebroprotective effects in patients with subarachnoid hemorrhage. Its mechanism of action includes reducing brain injury progression and ameliorating ischemic brain injury (Hayashi et al., 1994; Ohta et al., 1986; Yasuda & Nakajima, 1993).

Proteasome Activation and Potential in Alzheimer's Disease Treatment

A study on pyrazolones, which includes Nifenazone, found that they can enhance proteasome activity and protect neuronal cells from amyloid toxicity. This suggests that Nifenazone could be a promising compound for developing treatments for Alzheimer's Disease (Santoro et al., 2019).

Safety And Hazards

The safety and hazards associated with Nifenazone are not explicitly detailed in the search results. It is recommended to refer to the safety data sheet of Nifenazone for comprehensive information .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZANEXCSZCZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045366
Record name Nifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Nifenazone

CAS RN

2139-47-1
Record name Nifenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2139-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifenazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nifenazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nifenazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8780F0K71U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifenazone
Reactant of Route 2
Reactant of Route 2
Nifenazone
Reactant of Route 3
Reactant of Route 3
Nifenazone
Reactant of Route 4
Reactant of Route 4
Nifenazone
Reactant of Route 5
Reactant of Route 5
Nifenazone
Reactant of Route 6
Reactant of Route 6
Nifenazone

Citations

For This Compound
187
Citations
R TANAKA, K HORIO, M HARAMURA… - Analytical Sciences: X …, 2004 - jstage.jst.go.jp
The crystal of the title compound, C17H16N4O2, belongs to space group P21/n with cell dimensions of a= 14.841 (1), b= 7.1537 (8), c= 15.663 (2) Å, and β= 114.057 (4). The final R …
Number of citations: 7 www.jstage.jst.go.jp
FD Hart, PL Boardman - British Medical Journal, 1964 - ncbi.nlm.nih.gov
… of nausea whileon nifenazone. One patient felt devoid of energy while on nifenazone. One … which 10 patients with rheumatoid arthritis received nifenazone 500mg. tds for 14 days and …
Number of citations: 9 www.ncbi.nlm.nih.gov
AD Bani-Yaseen, M Al-Balawi - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
The solvatochromic, spectral, and geometrical properties of nifenazone (NIF), a pyrazole-nicotinamide drug, were experimentally and computationally investigated in several neat …
Number of citations: 26 pubs.rsc.org
A Gola, Z Galazka, A Szczeklik - Materia Medica Polona. Polish …, 1972 - europepmc.org
Evaluation of liver function during administration of nifenazone in rheumatic disease on the basis of serum protein studies and enzyme tests. - Abstract - Europe PMC … Evaluation of …
Number of citations: 2 europepmc.org
AM Santoro, V Lanza, F Bellia, D Sbardella… - …, 2020 - Wiley Online Library
… Saturation Transfer Difference (STD) NMR screening experiments.36, 39 Unfortunately, due to technical problems related to the limited water solubility of antipyrine and nifenazone, we …
AJ Seaman - Lancet, 1962 - dtb.bmj.com
… They substituted nifenazone 750–2000 mg daily for phenylbutazone, oxyphenbutazone or … a double-blind comparison was made between nifenazone 500 mg three times daily and …
Number of citations: 2 dtb.bmj.com
Y Zhang, Y Li, Q Hu, Y Xi, Z Xing, Z Zhang, L Huang… - Nature cell …, 2020 - nature.com
… H19 RNA oligonucleotides conjugated with agrin (AGR–H19) and nifenazone competed … and heart function following AGR–H19 or nifenazone treatment. Our study paves the way for …
Number of citations: 52 www.nature.com
M Ritso, MA Rudnicki - Nature Cell Biology, 2020 - nature.com
… pluripotent stem cell-derived cardiomyocytes and skeletal muscle myotubes from patients with BMD can successfully be reversed with treatment using H19 mimic and Nifenazone, …
Number of citations: 1 www.nature.com
EC Kempen, J Brodbelt - Journal of mass spectrometry, 1997 - Wiley Online Library
… , N-methylephedrine and droperidol showed the losses of 32 and 58 u from their [M ] 73]` complexes, via a mechanistic pathway which has already been shown for nifenazone, …
G Hoogewijs, J Matterne, DL Massart - Analytical Letters, 1980 - Taylor & Francis
… The authors would also like to thank Hoechst Belgium for gifts of antipyrine and methampyrone, SMB Belgium for a gift of nifenazone and Byk Belga for a gift of isopyrin. Financial …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.